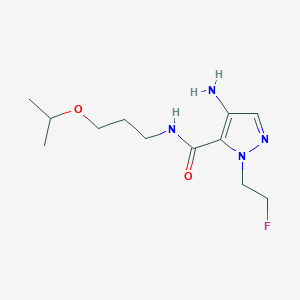
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H22N6O6 and its molecular weight is 430.421. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Cardiovascular Activity and Adrenoreceptor Affinity
Compounds structurally related to the query chemical, particularly those with modifications at the 8-alkylamino position of a purine dione framework, have been synthesized and evaluated for their cardiovascular effects, including electrocardiographic, antiarrhythmic, and hypotensive activities. Additionally, their affinity for alpha(1)- and alpha(2)-adrenoreceptors was determined, revealing that specific analogs displayed strong prophylactic antiarrhythmic activity and hypotensive effects, suggesting potential applications in cardiovascular disease research and therapy (Chłoń-Rzepa et al., 2004).
Novel Synthetic Routes and Purinediones
Other related research efforts have focused on developing novel synthetic routes to create diverse purinedione derivatives, highlighting the compound's versatility in synthetic organic chemistry. These studies provide valuable methodologies for synthesizing compounds with potential applications in medicinal chemistry and drug development (imo et al., 1995).
Biological Activity of Purine Derivatives
The synthesis and biological evaluation of purine derivatives, incorporating structures similar to the query compound, have been reported. These studies aim to explore the therapeutic potential of such compounds, including their effects on metabolic diseases. By evaluating the impact on triglyceride accumulation and hypoglycemic activity, research suggests possible applications in treating diabetes and related metabolic disorders (Kim et al., 2004).
Advanced Materials Development
Research into polyimides and other polymers derived from pyridine-containing monomers, including those with structures analogous to the query compound, has demonstrated the potential of such chemicals in developing new materials. These materials exhibit desirable properties such as solubility in organic solvents, thermal stability, and hydrophobicity, making them suitable for various industrial applications (Huang et al., 2017).
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione' involves the reaction of 2,6-dioxopurine with 1-bromo-3-methyl-2-propanol, followed by the reaction of the resulting intermediate with 4-nitrophenol and pyrrolidine. The final product is obtained after purification and isolation.", "Starting Materials": [ "2,6-dioxopurine", "1-bromo-3-methyl-2-propanol", "4-nitrophenol", "pyrrolidine" ], "Reaction": [ "Step 1: Reaction of 2,6-dioxopurine with 1-bromo-3-methyl-2-propanol in the presence of a base such as potassium carbonate to form the intermediate 7-(2-hydroxy-3-methylpropyl)-3-methyl-1H-purine-2,6-dione.", "Step 2: Reaction of the intermediate from step 1 with 4-nitrophenol in the presence of a base such as sodium hydride to form the intermediate 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-1H-purine-2,6-dione.", "Step 3: Reaction of the intermediate from step 2 with pyrrolidine in the presence of a base such as potassium carbonate to form the final product 7-(2-hydroxy-3-(4-nitrophenoxy)propyl)-3-methyl-8-(pyrrolidin-1-yl)-1H-purine-2,6(3H,7H)-dione.", "Step 4: Purification and isolation of the final product by techniques such as column chromatography and recrystallization." ] } | |
| 923106-98-3 | |
分子式 |
C19H22N6O6 |
分子量 |
430.421 |
IUPAC名 |
7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-pyrrolidin-1-ylpurine-2,6-dione |
InChI |
InChI=1S/C19H22N6O6/c1-22-16-15(17(27)21-19(22)28)24(18(20-16)23-8-2-3-9-23)10-13(26)11-31-14-6-4-12(5-7-14)25(29)30/h4-7,13,26H,2-3,8-11H2,1H3,(H,21,27,28) |
InChIキー |
IMPIYCRQUNQEPT-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCCC3)CC(COC4=CC=C(C=C4)[N+](=O)[O-])O |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


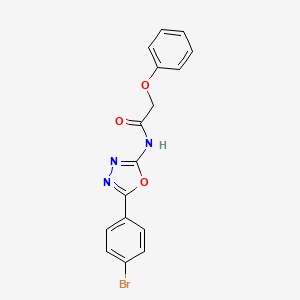
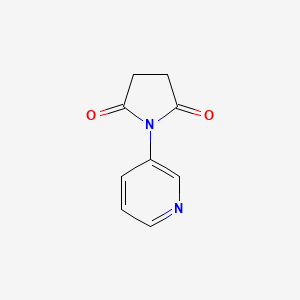
![[(E)-4-chlorobut-2-enyl] Acetate](/img/structure/B2833154.png)
![4-[[(Z)-2-cyano-3-(4-methoxy-3-methylphenyl)prop-2-enoyl]amino]benzoic acid](/img/structure/B2833155.png)
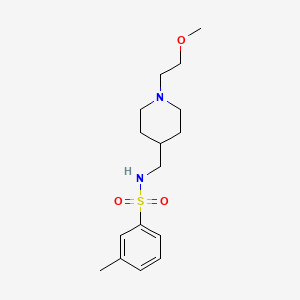
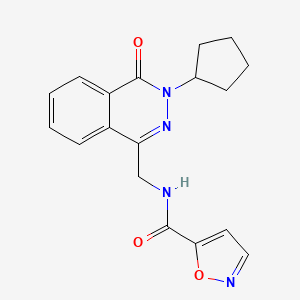

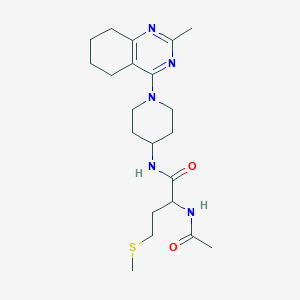
![N-(4-chlorobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2833164.png)
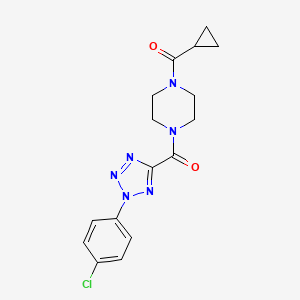
![4-[[1-[(2-chlorophenyl)methyl]-2,4-dioxo-4a,5,6,7,8,8a-hexahydroquinazolin-3-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide](/img/structure/B2833166.png)
![4-[2-[4-(6-Ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine](/img/structure/B2833167.png)
